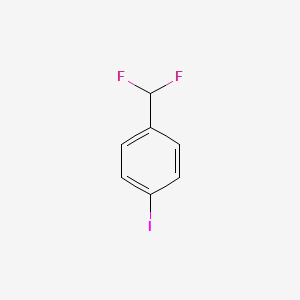

1-(Difluoromethyl)-4-iodobenzene

描述

Overview of Organofluorine Chemistry in Modern Science

The unique characteristics of the carbon-fluorine bond, one of the strongest in organic chemistry, impart enhanced stability and other desirable properties to fluorinated compounds. wikipedia.orgalfa-chemistry.com This has made them indispensable in numerous applications.

An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgnih.gov The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comalfa-chemistry.com This is because the strong carbon-fluorine bond can resist metabolic breakdown, and fluorine's high electronegativity can influence the molecule's interactions with biological systems. alfa-chemistry.comnih.gov Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the antifungal medication fluconazole. wikipedia.orgnumberanalytics.com

The agrochemical industry has also significantly benefited from organofluorine chemistry. nih.gov Over half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org Fluorine-containing pesticides and herbicides often exhibit enhanced efficacy, selectivity, and stability. numberanalytics.com This leads to more effective crop protection and potentially reduced environmental impact. numberanalytics.com Examples of such agrochemicals include the herbicide flumioxazin (B1672886) and the insecticide fipronil. numberanalytics.comnumberanalytics.com

In the realm of materials science, organofluorine compounds are prized for their unique properties. wikipedia.org Fluoropolymers, such as Teflon, are known for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com These properties make them ideal for a wide range of applications, from non-stick coatings to components in the aerospace and electronics industries. numberanalytics.com Fluorinated compounds are also used in liquid crystal displays, specialty lubricants, and fire-fighting foams. wikipedia.org

The Difluoromethyl (CF2H) Group as a Key Bioisostere and Modulator of Chemical Properties

This substitution can, however, beneficially modulate the compound's properties. princeton.edu The CF2H group is more lipophilic (fat-soluble) than a hydroxyl group, which can improve a drug's ability to cross cell membranes. nih.govacs.org It can also act as a hydrogen bond donor, a critical interaction in many biological systems. nih.govacs.org The replacement of a hydroxyl group with a difluoromethyl group can therefore enhance a molecule's metabolic stability and bioavailability. unipd.it

Positioning of 1-(Difluoromethyl)-4-iodobenzene within Fluoroaromatic Building Blocks

This compound is a valuable fluoroaromatic building block. americanelements.comsigmaaldrich.com These are foundational molecules used in the synthesis of more complex chemical structures. sigmaaldrich.com The presence of both a difluoromethyl group and an iodine atom on the benzene (B151609) ring makes this compound particularly versatile for organic synthesis.

The iodine atom can be readily replaced or used in various coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. chemicalbook.com This allows for the construction of larger, more intricate molecules. The difluoromethyl group, with its unique properties, can then be incorporated into the final product, potentially imparting beneficial characteristics. The combination of these two functional groups makes this compound a key intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

📊 Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C7H5F2I |

| Molecular Weight | 254.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1214372-82-3 |

| SMILES | C1=CC(=CC=C1C(F)F)I |

Structure

3D Structure

属性

IUPAC Name |

1-(difluoromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDZNKPELBMONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Difluoromethyl 4 Iodobenzene

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-(difluoromethyl)-4-iodobenzene, the high reactivity of the C–I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. yonedalabs.com For a substrate like this compound, the electron-withdrawing difluoromethyl group generally increases the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. yonedalabs.com

While specific kinetic studies for this compound are not extensively documented, its reactivity is expected to be high, similar to other electron-deficient aryl iodides. The reaction would typically proceed under mild conditions to yield 4-(difluoromethyl)-1,1'-biphenyl derivatives. A variety of aryl and heteroaryl boronic acids can be employed as coupling partners.

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table illustrates typical, not experimentally verified, conditions for the coupling of this compound based on established protocols for similar substrates.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-(Difluoromethyl)-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4'-(Difluoromethyl)-4-methoxy-1,1'-biphenyl |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 3-(4-(Difluoromethyl)phenyl)pyridine |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base, often an amine, which also serves as the solvent. organic-chemistry.org The reactivity order for the halide is I > Br > Cl, making this compound an ideal substrate. wikipedia.org

The coupling of this compound with various terminal alkynes provides a direct route to substituted (difluoromethyl)phenylacetylenes, which are valuable intermediates in materials science and pharmaceutical development. Both copper-co-catalyzed and copper-free conditions have been developed to broaden the scope and functional group tolerance of the reaction. libretexts.org

Table 2: Representative Sonogashira Coupling Conditions This table illustrates typical, not experimentally verified, conditions for the coupling of this compound based on established protocols for similar substrates.

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 25-50 | 1-(Difluoromethyl)-4-(phenylethynyl)benzene |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | (4-(Difluoromethyl)phenylethynyl)trimethylsilane |

| Propargyl alcohol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 80 | 3-(4-(Difluoromethyl)phenyl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a primary method for constructing arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgrsc.org

For this compound, the reaction with primary or secondary amines, including anilines and aliphatic amines, would yield N-aryl-4-(difluoromethyl)aniline derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results, particularly for less reactive amines or more challenging substrates. rsc.org

Table 3: Representative Buchwald-Hartwig Amination Conditions This table illustrates typical, not experimentally verified, conditions for the amination of this compound based on established protocols for similar substrates.

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product |

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-(Difluoromethyl)-N-phenylaniline |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 4-(4-(Difluoromethyl)phenyl)morpholine |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | N-Benzyl-4-(difluoromethyl)aniline |

Other Transition Metal-Catalyzed C-C, C-N, C-O, C-S Bond Formations

Beyond the three major named reactions, this compound is a viable substrate for a variety of other transition metal-catalyzed bond-forming reactions.

C-S Bond Formation : The formation of aryl thioethers can be achieved through palladium- or copper-catalyzed coupling of aryl halides with thiols. nih.govnih.govacs.org These reactions are crucial for the synthesis of many pharmaceutical compounds. nih.gov Palladium-catalyzed methods often employ specialized phosphine ligands to overcome catalyst deactivation by the sulfur nucleophile. nih.gov A general protocol involves reacting the aryl iodide with a thiol in the presence of a palladium catalyst and a base.

Table 4: Representative Palladium-Catalyzed Thioetherification This table illustrates typical, not experimentally verified, conditions for the C-S coupling of this compound based on established protocols for aryl iodides.

| Thiol Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product |

| Thiophenol | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | (4-(Difluoromethyl)phenyl)(phenyl)sulfane |

| Dodecanethiol | Pd(OAc)₂ / Josiphos | K₂CO₃ | Toluene | 80-100 | Dodecyl(4-(difluoromethyl)phenyl)sulfane |

Reactions at the Iodine Center

The iodine atom itself is a site of reactivity, most notably in the context of initiating catalytic cycles through oxidative addition.

Oxidative Addition Reactions

Oxidative addition is the elemental step that initiates most palladium-catalyzed cross-coupling reactions. scispace.comresearchgate.net In this process, a low-valent metal complex, typically Pd(0), inserts into the carbon-iodine bond of the aryl halide, increasing the oxidation state of the metal to Pd(II). scispace.com The rate and thermodynamics of this step are highly dependent on the electronic properties of the aryl halide.

Theoretical studies using Density Functional Theory (DFT) have shown that the oxidative addition of 4-substituted iodobenzenes to Pd(0)-phosphine complexes is significantly influenced by the nature of the para-substituent. scispace.com The reaction free energy (ΔG) exhibits a linear correlation with the Hammett para-substituent constant (σₚ). researchgate.net Electron-withdrawing groups make the oxidative addition process more exergonic. scispace.com

The difluoromethyl (CHF₂) group is a moderately strong electron-withdrawing group, with a reported Hammett constant (σₚ) of +0.32. This value indicates that this compound will undergo oxidative addition more readily than iodobenzene (B50100) itself (σₚ = 0) and significantly more readily than iodoarenes bearing electron-donating groups. The reaction is expected to be very fast and thermodynamically favorable. scispace.com

Table 5: Calculated Reaction Free Energies (ΔG) for the Oxidative Addition of 4-Substituted Iodobenzenes to Pd(PMe₃)₂ Data adapted from a DFT study by Kégl et al. scispace.comresearchgate.net

| Substituent (X) in 4-Iodo-C₆H₄-X | Hammett Constant (σₚ) | ΔG (kcal/mol) |

| -N(CH₃)₂ | -0.83 | -31.4 |

| -OCH₃ | -0.27 | -34.8 |

| -CH₃ | -0.17 | -35.2 |

| -H | 0.00 | -36.7 |

| -CHF₂ | +0.32 | ~-37.6 (Estimated) |

| -CF₃ | +0.54 | -38.4 |

| -CN | +0.66 | -39.3 |

| -NO₂ | +0.78 | -40.1 |

The estimated ΔG for this compound is extrapolated from the linear correlation found in the study (ΔG = -5.224σₚ - 35.952). researchgate.net This favorable thermodynamic profile underscores its suitability as an excellent electrophile in a wide range of cross-coupling reactions where oxidative addition is a key step.

Formation of Hypervalent Iodine Derivatives

The iodine atom in this compound can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity. These derivatives are characterized by an iodine atom in a higher oxidation state than -1, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes).

The synthesis of hypervalent iodine(III) derivatives from aryl iodides is a well-established process that can be applied to this compound. A common method involves the oxidation of the iodoarene in the presence of a suitable acid. For instance, treatment with peracetic acid in acetic acid yields the corresponding (diacetoxyiodo)arene. Similarly, using m-chloroperoxybenzoic acid (mCPBA) in acetic acid is an effective way to prepare [(diacetoxy)iodo]arenes, especially those bearing electron-withdrawing groups like the difluoromethyl group. organic-chemistry.org Another versatile method employs Oxone in trifluoroacetic acid for a convenient synthesis of [bis(trifluoroacetoxy)iodo]arenes at room temperature. organic-chemistry.org

Diaryliodonium salts represent another important class of hypervalent iodine(III) compounds. These salts can be synthesized directly from aryl iodides in a one-pot reaction. For example, reacting this compound with another arene in the presence of an oxidizing agent like mCPBA and a strong acid such as toluenesulfonic acid or triflic acid can yield unsymmetrical diaryliodonium salts. organic-chemistry.orgdiva-portal.org These reactions are often fast and high-yielding. organic-chemistry.org The general scheme for the formation of a diaryliodonium salt from an aryl iodide is depicted below:

Ar-I + Ar'-H + [Oxidant] + Acid → [Ar-I⁺-Ar']X⁻

This methodology allows for the synthesis of a wide range of diaryliodonium salts with varied electronic properties on either aromatic ring. diva-portal.org The resulting diaryliodonium salts are powerful arylating agents in various organic transformations. beilstein-journals.org

A general overview of synthetic routes to prepare common hypervalent iodine(III) reagents from aryl iodides is presented in the table below.

Table 1: Synthetic Routes to Hypervalent Iodine(III) Derivatives from Aryl Iodides

| Hypervalent Iodine Derivative | Reagents | General Observations |

|---|---|---|

| (Diacetoxyiodo)arenes | Peracetic acid/acetic acid or mCPBA/acetic acid | Effective for arenes with electron-withdrawing groups. |

| [Bis(trifluoroacetoxy)iodo]arenes | Oxone/trifluoroacetic acid | Convenient, room temperature reaction. |

| [Hydroxy(tosyloxy)iodo]arenes | Ligand exchange from (diacetoxyiodo)arenes with p-toluenesulfonic acid | Commonly used method. |

| Diaryliodonium Salts | Arene, mCPBA, p-toluenesulfonic acid or triflic acid | One-pot synthesis for both symmetric and unsymmetric salts. |

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group in this compound is a key functional group that can participate in a variety of chemical transformations. Its unique electronic properties allow for both derivatization and involvement in radical reactions.

Derivatization of the Difluoromethyl Group

While the C-F bonds in the difluoromethyl group are generally stable, derivatization can be achieved under specific conditions. One approach to modify the CHF₂ group involves reactions that proceed through a carbanionic intermediate. However, the direct deprotonation of a benzylic CHF₂ group can be challenging.

More commonly, transformations involving the CHF₂ group are part of a broader synthetic strategy to introduce this moiety into molecules. For instance, methods have been developed for the difluoromethylation of various organic compounds, which indirectly highlights the reactivity of precursors to the CHF₂ group. While not a direct derivatization of the CHF₂ group in this compound, these methods provide insight into the chemical behavior of this functional group.

Participation in Radical Reactions

The difluoromethyl group can be involved in radical reactions, often initiated by photoredox catalysis or other radical initiators. researchgate.net The CHF₂ radical is a key intermediate in many difluoromethylation reactions. nih.gov For example, sources of the difluoromethyl radical can react with various substrates to introduce the CHF₂ group.

While specific studies detailing the direct participation of the CHF₂ group of this compound in radical reactions are not extensively documented in the provided context, the general principles of radical chemistry suggest its potential involvement. For instance, under conditions that favor homolytic cleavage of the C-H bond of the difluoromethyl group, a difluoromethyl radical centered on the aromatic ring could be generated, which could then participate in subsequent radical coupling or addition reactions.

The generation of a difluoromethyl radical from a suitable precursor and its subsequent reaction with an alkene is a known transformation. cas.cn A general representation of a radical difluoromethylation reaction is shown below:

CHF₂-X + Initiator → •CHF₂ + X• •CHF₂ + Substrate → Substrate-CHF₂

This reactivity underscores the potential for the difluoromethyl group to participate in radical-mediated transformations.

Regioselective Functionalization and Multicomponent Reactions

This compound is a versatile substrate for regioselective functionalization and can participate in multicomponent reactions, primarily leveraging the reactivity of the carbon-iodine bond. The presence of the difluoromethyl group can influence the regioselectivity of these reactions due to its electronic and steric effects.

The palladium-catalyzed cross-coupling reactions of aryl iodides are a cornerstone of modern organic synthesis and can be applied to this compound for regioselective functionalization at the C-4 position. For example, copper-mediated difluoromethylation of aryl iodides using a (NHC)Cu(CHF₂) complex has been reported, demonstrating a method to introduce a CHF₂ group onto an aromatic ring. tcichemicals.com While this is the reverse of functionalizing this compound, it highlights the compatibility of the iodo and difluoromethyl groups in such transformations.

Multicomponent reactions (MCRs) involving aryl iodides can lead to the rapid assembly of complex molecular architectures. While specific examples of MCRs involving this compound are not detailed in the provided search results, the general reactivity of aryl iodides in such reactions suggests its potential as a valuable building block. For instance, aryl iodides can participate in palladium-catalyzed MCRs where the aryl group, a carbon monoxide molecule, and another nucleophile are combined in a single step. The electronic nature of the difluoromethyl group would likely influence the reaction kinetics and yields in such processes.

The table below summarizes the potential for regioselective functionalization of this compound based on the general reactivity of aryl iodides.

Table 2: Potential Regioselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Outcome |

|---|---|---|

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Formation of a C-C bond at the C-4 position. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Formation of a C-C triple bond at the C-4 position. |

| Heck Coupling | Alkene, Pd catalyst, base | Formation of a C-C double bond at the C-4 position. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond at the C-4 position. |

| Multicomponent Reactions | Varies (e.g., CO, nucleophile), Pd catalyst | Assembly of a more complex structure at the C-4 position. |

Applications in Medicinal Chemistry and Drug Discovery

1-(Difluoromethyl)-4-iodobenzene as a Synthetic Synthon for Bioactive Molecules

This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex molecules containing a difluoromethylphenyl group. The presence of the iodine atom makes it an excellent substrate for a variety of coupling reactions. wikipedia.org For instance, it can undergo palladium-catalyzed reactions like the Suzuki coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes. These reactions allow for the formation of carbon-carbon bonds, enabling the assembly of diverse molecular scaffolds.

The difluoromethyl group is often introduced into aromatic rings at a late stage of a synthetic sequence. However, using this compound as a starting material provides a direct and efficient route to incorporate this crucial pharmacophore. This approach is central to creating libraries of compounds for screening purposes and for the targeted synthesis of molecules with desired pharmacological profiles.

Design and Synthesis of Difluoromethyl-Containing Pharmaceuticals

The difluoromethyl group is a key feature in numerous modern pharmaceuticals due to its ability to modulate the physicochemical properties of a molecule. nih.gov Its introduction can lead to enhanced metabolic stability, improved cell membrane permeability, and stronger interactions with biological targets. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune suppression within the tumor microenvironment by catabolizing the amino acid tryptophan. nih.govnih.gov Inhibiting these enzymes has become a major focus in cancer immunotherapy. nih.gov Several potent inhibitors targeting IDO1 and TDO have been developed, and the difluoromethylphenyl moiety is a recurring structural motif in some of these candidates.

Although specific examples starting directly from this compound are not always detailed in the literature, the synthesis of potent IDO1/TDO inhibitors often involves building blocks that contribute a difluoromethylphenyl group. For example, the development of dual IDO1/TDO inhibitors has led to compounds with high potency, with some candidates showing IC50 values in the low nanomolar range. nih.govmedchemexpress.com The design strategy often involves creating molecules that mimic the natural substrate, tryptophan, or bind to the enzyme's active site. nih.gov The electronic properties of the difluoromethyl group can be crucial for achieving tight binding and high inhibitory activity.

Table 1: Examples of IDO1/TDO Inhibitors and Their Potency This table presents examples of inhibitors for context; not all are directly synthesized from this compound.

| Compound | Target(s) | IC50 | Reference |

|---|---|---|---|

| Epacadostat (INCB024360) | IDO1 | 10 nM | selleckchem.com |

| GDC-0919 (Navoximod) | IDO1 | 75 nM (EC50) | selleckchem.com |

| Compound 38 (1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govclockss.orgtriazole-4,9-dione) | IDO1/TDO (Dual) | IDO1: 5 nM, TDO: 4 nM | nih.gov |

| IDO1/TDO-IN-7 | IDO1/TDO (Dual) | IDO1: 0.31 µM, TDO: 0.08 µM | medchemexpress.com |

A significant application of the difluoromethyl group is in the development of modern fungicides, particularly a class of compounds known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govclockss.org Many highly effective commercial fungicides feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure. nih.govresearchgate.net This structural element has proven to be exceptionally effective in inhibiting fungal respiration.

The synthesis of these complex molecules often involves the acylation of a substituted aniline (B41778) with a pyrazole (B372694) carboxylic acid derivative, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. clockss.org The pyrazole ring itself can be constructed through various synthetic routes, where a precursor containing the difluoromethylphenyl group could be employed. Research in this area has led to the discovery of novel pyrazole amides with potent antifungal activity against a range of plant pathogens, in some cases exceeding the performance of established fungicides like boscalid (B143098). nih.govclockss.org

The difluoromethyl group is increasingly being incorporated into novel anticancer agents to enhance their efficacy and overcome drug resistance. nih.gov One key strategy is to introduce the -CHF2 group to block metabolic pathways that would otherwise deactivate the drug. For example, in the development of second-generation taxoid anticancer agents, a difluorovinyl group was introduced to prevent allylic hydroxylation, a common metabolic route for deactivation. nih.gov

Furthermore, compounds bearing a 3-(trifluoromethyl)phenylthiourea (B159877) structure have demonstrated selective cytotoxic effects against various cancer cell lines, including human colon, prostate, and leukemia cells. mdpi.com While this highlights the utility of a related trifluoromethyl group, the underlying principle of using fluorinated phenyl groups to achieve desirable anticancer properties is well-established. The development of selective inhibitors for pathways crucial to cancer cell survival, such as the WNT/β-catenin pathway, also involves complex molecules where a difluoromethylphenyl synthon could be incorporated to optimize activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For compounds derived from synthons like this compound, SAR studies explore how modifications to different parts of the molecule affect its biological activity.

In the field of antifungal pyrazole amides, SAR studies have provided detailed insights. For instance, in a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, the nature and position of substituents on the aniline ring were systematically varied. nih.gov These studies revealed that specific substitutions could dramatically enhance antifungal activity against various fungi. nih.govclockss.org Molecular docking studies further elucidated these relationships, showing that the carbonyl oxygen of the amide linker could form crucial hydrogen bonds with amino acid residues (e.g., TYR58 and TRP173) in the active site of the target enzyme, succinate dehydrogenase. nih.govclockss.orgresearchgate.net

Similarly, in the development of IDO1/TDO inhibitors, SAR studies have been pivotal. For a series of 1-phenyl-1H-naphtho[2,3-d] nih.govnih.govclockss.orgtriazole-4,9-dione derivatives, researchers systematically modified the phenyl ring to identify which substituents led to the most potent dual inhibition. nih.gov This work culminated in the discovery of a compound with low nanomolar IC50 values for both enzymes, highlighting the precise structural requirements for optimal activity. nih.gov

Table 2: SAR Insights for Pyrazole Amide Antifungals

| Compound/Scaffold | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Core pyrazole with -CHF2 group | Essential for high fungicidal activity in SDHIs. | nih.govresearchgate.net |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl) derivative | Substitution on the N-phenyl ring | Exhibited higher antifungal activity than the commercial fungicide boscalid against seven tested fungi. | nih.gov |

| General Pyrazole Amides | Carbonyl oxygen of amide linker | Forms key hydrogen bonds with TYR58 and TRP173 residues in the SDH enzyme target. | clockss.org |

Development of Prodrugs and Metabolically Stable Analogs

A major challenge in drug development is ensuring that a potent molecule can reach its target in the body in sufficient concentration. This involves overcoming issues of poor solubility, rapid metabolism, and inadequate absorption. The development of prodrugs and metabolically stable analogs are two key strategies to address these challenges. nih.govnih.govmdpi.com

The difluoromethyl group is instrumental in creating metabolically stable analogs. As a bioisostere of a hydroxyl group, it is sterically similar but not susceptible to oxidation or glucuronidation, common metabolic pathways for inactivating drugs containing -OH groups. By replacing a metabolically vulnerable site with a -CHF2 group, the half-life and oral bioavailability of a drug can be significantly improved. nih.gov For example, the strategic placement of difluoro- groups in taxoid anticancer agents was shown to successfully block hydroxylation by cytochrome P450 enzymes. nih.gov

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve solubility, increase permeability, or achieve targeted drug delivery. While specific prodrugs derived directly from this compound are not extensively documented in the provided context, the chemical handles available on its derivatives allow for the attachment of promoieties. For example, an amine or carboxylic acid group on a more complex molecule derived from this synthon could be temporarily masked with a group that is cleaved by enzymes in the target tissue, releasing the active drug.

Applications in Agrochemical Research

Role as a Key Intermediate in Agrochemical Synthesis

No information is available to confirm the use of 1-(Difluoromethyl)-4-iodobenzene as a key intermediate in the synthesis of any commercial or developmental agrochemicals.

Synthesis of Difluoromethylated Agrochemicals

There are no documented synthetic routes to difluoromethylated agrochemicals that utilize this compound as a starting material or key intermediate.

Impact on Pesticide Efficacy and Selectivity

As there are no known pesticides synthesized from this compound, there is no data on its specific impact on pesticide efficacy and selectivity.

Mechanistic and Theoretical Studies

Detailed Reaction Mechanisms (e.g., Radical Intermediates, Cu(III) Intermediates, Hydride Transfer)

The mechanistic pathways for reactions involving 1-(difluoromethyl)-4-iodobenzene and similar aryl iodides are complex and can vary depending on the reaction conditions. Several key intermediates, including radical species and high-valent copper complexes, have been proposed and investigated.

Radical Intermediates: The involvement of radical species, particularly the difluoromethyl radical (•CF2H), is a common theme in many difluoromethylation reactions. sci-hub.seresearchgate.net Under visible-light-induced conditions, a precursor like [bis(difluoroacetoxy)iodo]benzene can undergo photolysis to generate a difluoromethyl carboxyl radical, which then decarboxylates to form the •CF2H radical. sci-hub.se This radical can then engage in subsequent reactions. sci-hub.se Evidence for the presence of these radical intermediates often comes from trapping experiments. For instance, in certain difluoromethylation reactions, the addition of radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or 1,1-diphenylethylene significantly inhibits or completely quenches the desired reaction, supporting a radical-based mechanism. sci-hub.se

Electrochemical methods can also be used to generate difluoromethyl radicals. The cathodic reduction of compounds like bromodifluoromethyl phenyl sulfide (B99878) has been shown to produce (phenylthio)difluoromethyl radicals. beilstein-journals.orgbeilstein-journals.org Mechanistic studies using deuterated solvents have further clarified these pathways, indicating that radical intermediates are key participants. beilstein-journals.org

However, the involvement of an aryl radical is not always observed. In certain copper-mediated difluoromethylations of aryl iodides, experiments designed to detect aryl radical intermediates, such as those involving substrates prone to cyclization like 1-(allyloxy)-2-iodobenzene, have failed to yield the expected cyclized products. This suggests that for some copper-mediated systems, a mechanism involving a free aryl radical is unlikely. nih.gov

Cu(III) Intermediates: In copper-catalyzed cross-coupling reactions, the formation of a high-valent copper(III) intermediate is a frequently proposed mechanistic step. researchgate.net A plausible pathway for the difluoromethylation of an aryl iodide (ArI) involves the following sequence:

Transmetalation of a copper(I) catalyst with a difluoromethyl source (e.g., a zinc reagent) to form a reactive [Cu(I)-CF2H] species. researchgate.net

Oxidative addition of the aryl iodide (such as this compound, if it were a substrate for a different coupling) to the Cu(I) complex is less common for Ar-I bonds than for Ar-Br or Ar-Cl. Instead, a different pathway may operate where the [Cu(I)-CF2H] species reduces an electrophile to generate a radical. researchgate.net

A subsequent radical recombination of the generated radical with a [Cu(II)-CF2H] complex can lead to a formal Cu(III) intermediate. researchgate.net

This Cu(III) species then undergoes reductive elimination to form the C-CF2H bond and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle. researchgate.netresearchgate.net

The specific copper source can influence reaction outcomes. Studies on the difluoromethylation of 1-butyl-4-iodobenzene showed that CuI provided higher yields compared to CuBr, CuBr-SMe₂, or CuCl, highlighting the role of the copper salt in the catalytic process. nih.gov

Computational Chemistry and DFT Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and selectivity of organic reactions. nih.govrsc.org While specific DFT studies exclusively focused on this compound are not widely documented, the principles and methodologies are broadly applicable to understanding its chemical behavior.

DFT calculations can be used to:

Determine Molecular Geometries and Electronic Structures: By optimizing the geometries of reactants, intermediates, transition states, and products, DFT can provide insight into the three-dimensional structure and stability of various species involved in a reaction. mdpi.com

Elucidate Reaction Mechanisms: Researchers can map out potential energy surfaces for different reaction pathways. By calculating the activation energies (barrier heights) for each step, the most energetically favorable mechanism can be identified. nih.gov This approach can be used to validate or challenge proposed mechanisms involving radical or organometallic intermediates. researchgate.net

Predict Reactivity and Selectivity: DFT allows for the calculation of various reactivity descriptors. Analysis of Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict how a molecule will interact with other reagents. researchgate.netdntb.gov.ua Similarly, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of chemical attack. researchgate.netscispace.com For substituted aromatic compounds, these calculations can explain and predict regioselectivity (ortho, meta, para directing effects). nih.gov

In the context of reactions involving this compound, DFT could be employed to model the transition states of copper-catalyzed cross-coupling reactions, helping to understand why certain ligands or copper sources are more effective. It could also be used to analyze the stability of potential Cu(III) intermediates and the energy barrier for the final reductive elimination step. mdpi.com

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org This effect is a fundamental tool for elucidating reaction mechanisms, particularly for determining whether a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. qmul.ac.ukprinceton.edu

A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step. qmul.ac.uk For C-H bonds, this is typically measured by comparing the rate of reaction of the normal hydrogen-containing compound (kH) with its deuterium-containing counterpart (kD). A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is cleaved in the slowest step of the reaction. wikipedia.orgprinceton.edu

While specific KIE studies on this compound have not been detailed in the surveyed literature, this technique could be hypothetically applied to investigate its reaction mechanisms. For instance, in a reaction where a hydride transfer from the difluoromethyl group is suspected, one could synthesize 1-(difluoromethyl-d1)-4-iodobenzene and compare its reaction rate to the non-deuterated isotopologue.

If a large kH/kD value is observed, it would support a mechanism where the C-H bond of the CF2H group is broken in the rate-determining step.

If the kH/kD value is close to 1 (i.e., no significant isotope effect), it would suggest that the C-H bond is not broken in the rate-determining step. princeton.edu

KIE studies are invaluable for distinguishing between proposed mechanistic pathways that might otherwise be difficult to tell apart. nih.gov

Understanding the Influence of Electronic and Steric Effects

The reactivity of this compound is significantly influenced by both electronic and steric factors originating from its substituents.

Electronic Effects: The difluoromethyl (CF2H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect, primarily an inductive effect, decreases the electron density of the attached benzene (B151609) ring. francis-press.comresearchgate.net This deactivation has a profound impact on the molecule's reactivity.

Steric Effects: Steric hindrance can also play a role in the reactions of aryl iodides. However, some coupling reactions show remarkable tolerance to steric bulk. For example, the copper-mediated difluoromethylation of sterically hindered aryl iodides has been shown to proceed in high yield. nih.gov This suggests that for certain mechanistic pathways, the catalytic species can effectively access the reaction center (the carbon-iodine bond) even when bulky groups are present in the ortho positions. This tolerance is a valuable feature for synthetic applications, allowing for the modification of complex and sterically demanding molecules.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Mechanistic Elucidation (e.g., ¹⁹F NMR)

Spectroscopic techniques are indispensable for elucidating the structure of 1-(difluoromethyl)-4-iodobenzene and for monitoring its transformations during chemical reactions. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool due to the presence of the difluoromethyl group.

Fluorine-19 NMR offers high sensitivity and a wide chemical shift range, making it an excellent probe for tracking the electronic environment of the fluorine nuclei. rsc.orgnih.gov In mechanistic studies, changes in the ¹⁹F NMR signal can provide evidence for the formation of intermediates, the progress of a reaction, and the structure of the final products. rsc.orgnih.gov For instance, the chemical shift of the -CHF₂ group in this compound is highly sensitive to changes in the substitution pattern of the aromatic ring.

The ¹⁹F NMR spectrum of this compound exhibits a characteristic signal for the difluoromethyl group. The fluorine nuclei are coupled to the adjacent proton, resulting in a splitting pattern that provides structural confirmation. Similarly, the proton NMR spectrum shows a corresponding signal for the methine proton, which is split by the two adjacent fluorine atoms.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -110.1 | Triplet | 56.7 (JHF) |

| ¹H (CHF₂) | 6.6 | Triplet | 56.7 (JHF) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

This characteristic coupling constant (JHF) is a key identifier for the difluoromethyl group attached to the benzene (B151609) ring. During a chemical reaction, the disappearance of this signal and the appearance of new ¹⁹F NMR signals can be used to monitor the conversion of the starting material and the formation of new fluorinated species. nih.gov

Chromatographic and Mass Spectrometric Analyses

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for identifying byproducts and metabolites in reaction mixtures. waters.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds. torontech.comphenomenex.com For a halogenated aromatic compound like this compound, reversed-phase HPLC would be a common method of choice. chromforum.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). torontech.comphenomenex.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique (e.g., HPLC-MS or GC-MS), it allows for the separation and identification of components in a mixture. organomation.com In the mass spectrum of this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum can provide structural information. libretexts.orglibretexts.org For this compound, characteristic fragmentation would likely involve the loss of the iodine atom or cleavage of the C-C bond between the aromatic ring and the difluoromethyl group. core.ac.ukresearchgate.net

Table 2: General Parameters for Chromatographic and Mass Spectrometric Analysis of Aromatic Compounds

| Technique | Parameter | Typical Value/Condition |

| HPLC | ||

| Column | C18 reversed-phase | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detection | UV-Vis (e.g., at 254 nm) | |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) | |

| Analysis | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

The combination of these techniques provides a comprehensive analytical workflow for the characterization of this compound, ensuring its identity, purity, and facilitating the study of its chemical reactivity.

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on environmental responsibility has spurred research into greener synthetic pathways for key intermediates. For 1-(difluoromethyl)-4-iodobenzene, future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

One promising avenue is the adoption of continuous flow technologies. A continuous flow approach to difluoromethylation has been reported using fluoroform (CHF3), an inexpensive and abundant C1 source. biosynth.com This method offers high atom economy and could be adapted for the synthesis of this compound, significantly reducing the environmental footprint compared to traditional batch processes. Another green approach involves solvent-free reaction conditions. For instance, the synthesis of certain heterocyclic compounds has been achieved using iodobenzene (B50100) diacetate as a benign oxidant in the absence of a solvent. beilstein-journals.org Exploring similar solvent-free methods for the introduction of the difluoromethyl group or the iodination of difluoromethylbenzene could lead to more sustainable manufacturing processes.

| Green Chemistry Approach | Potential Advantage | Relevant Research Finding |

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability; use of fluoroform as a C1 source. | A continuous flow protocol for difluoromethylation of sp3 carbons has been developed. biosynth.com |

| Solvent-Free Reactions | Reduced solvent waste and potential for simplified purification. | Expeditious synthesis of triazolo[4,3-a]quinoxalines using iodobenzene diacetate under solvent-free conditions. beilstein-journals.org |

Catalytic Asymmetric Synthesis of Chiral Difluoromethylated Compounds

The introduction of a stereocenter into molecules containing a difluoromethyl group is of paramount importance for the development of new pharmaceuticals with improved efficacy and reduced side effects. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, making chiral difluoromethylated compounds particularly attractive. mdpi.com

Future research will undoubtedly focus on the development of novel chiral catalysts for the enantioselective synthesis of molecules derived from this compound. This includes the design of new chiral ligands for metal-catalyzed cross-coupling reactions and the exploration of organocatalysis. For example, bifunctional enamine catalysts and chiral phosphoric acids have shown promise in the asymmetric synthesis of various chiral compounds. nih.govsigmaaldrich.com The development of catalytic systems that can directly and enantioselectively functionalize the carbon-iodine bond of this compound to create a chiral center would be a significant advancement.

Recent breakthroughs in catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters using a chiral aryl iodide catalyst highlight the potential for developing enantioselective transformations. mdpi.com While this method does not directly use this compound as a starting material, the principles can inspire the design of new reactions where it can be a key reactant.

Exploration of Novel Reactivities and Transformations

The reactivity of this compound is primarily dictated by the C-I bond and the difluoromethyl group. Future research will aim to uncover and exploit new reaction pathways to access a wider range of complex molecules.

One area of intense interest is the generation and application of the difluoromethyl radical (•CHF2). Light-promoted methods have been described for generating this radical, which can then participate in various C-H functionalization reactions. acs.org The direct C-H difluoromethylation of pyridines, for instance, has been achieved through a radical process, demonstrating the potential for regioselective functionalization. acs.org Applying these radical-based strategies to reactions involving this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Furthermore, the electrochemical reduction of related compounds has been shown to generate reactive species. For example, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) generates the (phenylthio)difluoromethyl radical. bldpharm.com Investigating the electrochemical behavior of this compound could open up new avenues for its transformation under mild, metal-free conditions.

| Reactive Species | Generation Method | Potential Application |

| Difluoromethyl Radical (•CHF2) | Photoredox Catalysis | Direct C-H difluoromethylation of aromatic and heteroaromatic compounds. acs.orgacs.org |

| (Phenylthio)difluoromethyl Radical | Electrochemical Reduction | Addition to alkenes. bldpharm.com |

Application in New Material Development

While the primary focus for difluoromethylated compounds has been in the life sciences, their unique electronic properties make them attractive for applications in materials science. The introduction of fluorine atoms can significantly alter the optical and electronic characteristics of organic materials.

The use of this compound as a building block for novel functional materials is an emerging research area. Its incorporation into conjugated polymer backbones or as a substituent on organic chromophores could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The difluoromethyl group's ability to modulate properties like lipophilicity and metabolic stability in bioactive molecules could translate to enhanced processability and durability in organic electronic devices. mdpi.comnih.gov

Moreover, the synthesis of fluorinated liquid crystals is an area where this compound could find application. nih.gov The polarity and steric profile of the difluoromethyl group can influence the mesophase behavior and electro-optical properties of liquid crystalline materials. The versatility of aryl iodides in cross-coupling reactions makes this compound an ideal starting point for the synthesis of complex, fluorinated mesogens. nih.govfiveable.me

| Material Class | Potential Role of this compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport materials. | Tunable emission wavelengths, improved efficiency, and enhanced stability. |

| Liquid Crystals | Precursor for fluorinated mesogens. | Modified mesophase behavior, optimized dielectric anisotropy, and faster switching times. |

| Conjugated Polymers | Monomer or functionalizing agent. | Altered electronic bandgap, improved solubility, and enhanced environmental stability. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-4-iodobenzene, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via halogenation or substitution reactions. For example, sodium azide-mediated azide formation from benzyl halides (e.g., 1-(azidomethyl)-4-iodobenzene) followed by copper-catalyzed click chemistry with alkynes is a validated approach . Optimization involves adjusting temperature (typically 25–60°C), solvent polarity (e.g., DMF or THF), and catalyst loading (0.1–5 mol% Cu(I)). Monitoring via TLC or HPLC ensures reaction completion.

- Key Parameters :

| Variable | Optimal Range |

|---|---|

| Temperature | 25–60°C |

| Solvent | Polar aprotic (DMF, THF) |

| Catalyst | Cu(I) (0.1–5 mol%) |

| Reaction Time | 6–24 hours |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential halogen toxicity . Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodide degradation. Emergency procedures include immediate rinsing with water for eye/skin exposure and ethanol for spill neutralization.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Analytical Workflow :

NMR : Compare and spectra with literature (e.g., δ ~-120 ppm for CF₂ in NMR).

Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected [M]⁺ at m/z 282).

Elemental Analysis : Validate C, H, F, and I percentages (±0.3% deviation).

- Common Impurities : Residual iodine (detectable via starch-iodide test) or unreacted benzyl halides (GC-MS analysis).

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The CF₂ group acts as a strong electron-withdrawing moiety, polarizing the C–I bond and enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from CF₂ may reduce coupling efficiency. Computational studies (DFT) suggest a balance between electronic activation and steric effects .

- Experimental Data :

| Substrate | Yield (%) (Suzuki) | Yield (%) (Heck) |

|---|---|---|

| 1-(CF₂H)-4-I-Ph | 68 | 45 |

| 4-I-C₆H₄-CF₃ | 72 | 52 |

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic fluorine coupling. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to isolate contributions. Cross-validate with X-ray crystallography for unambiguous assignments .

Q. How can the compound be leveraged in drug discovery, considering fluorine's role in pharmacokinetics?

- Pharmacological Design : The CF₂ group enhances metabolic stability and membrane permeability. In vitro assays (e.g., cytochrome P450 inhibition) assess metabolic resistance, while logP measurements (HPLC) quantify lipophilicity. Docking studies (AutoDock Vina) predict binding affinity to targets like kinase enzymes .

Methodological Recommendations

- Contradiction Analysis : Replicate experiments under standardized conditions (solvent, temperature) and use high-purity reagents to minimize variability.

- Advanced Characterization : Pair NMR with X-ray diffraction for conformational analysis, particularly to study CF₂⋯π interactions in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。